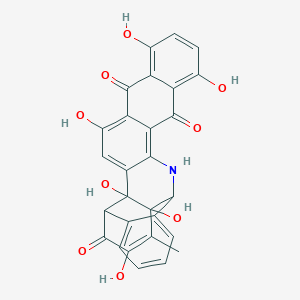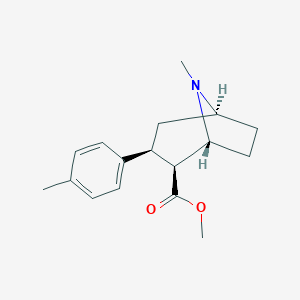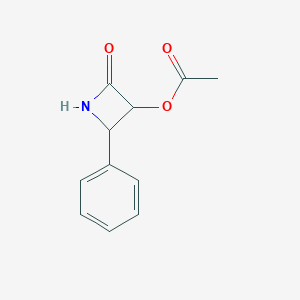
Dynemicin Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dynemicin Q is a natural product that has been discovered from Micromonospora sp. It is a member of the enediyne family of compounds, which are known for their potent anticancer activity. Dynemicin Q has been found to be highly effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents.
科学的研究の応用
Biosynthesis and Gene Encoding
- Dynemicin, including Dynemicin Q, is a member of the enediyne antitumor antibiotic family, characterized by a novel anthraquinone-fused structure. The biosynthetic genes for its enediyne core, specifically dynE8, U14, and U15, along with a tailoring oxidase gene (orf23), are essential for its production. This finding is significant for understanding the biosynthesis and potential genetic modifications of Dynemicin Q (Gao & Thorson, 2008).
DNA Binding and Cleavage Properties
- Dynemicin Q, like other dynemicins, exhibits DNA-binding properties, contributing to its antitumor activity. This class of compounds intercalates into DNA, causing strand breaks and exhibiting cytotoxicity against certain cell lines (Shirai et al., 1995).
- Dynemicin's hybrid structure with anthraquinone and enediyne cores allows it to effectively bind and cleave DNA. This dual-action mechanism makes it a useful tool for probing DNA structures and understanding the interaction between drugs and genetic material (Sugiura et al., 1990).
Role of Polyketide Synthase in Biosynthesis
- The synthesis of Dynemicin Q involves a polyketide synthase, DynE8, which plays a dual role in forming both the enediyne and anthraquinone cores. This multifunctional enzyme's role is pivotal in the complex biosynthesis pathway of Dynemicin Q, offering insights for potential synthetic modifications (Cohen & Townsend, 2017).
Computer Modeling and Mechanistic Insights
- Computer modeling of Dynemicin Q has provided insights into its mechanism of DNA cleavage, highlighting the importance of its diradical intermediate. This research contributes to understanding the drug's interaction with DNA and potential pathways for therapeutic applications (Wender et al., 1991).
Synthetic Analogs and Trigger Mechanisms
- The synthesis of Dynemicin A analogs, including Dynemicin Q, has been explored. These analogs are categorized by their trigger mechanisms, offering a range of structural varieties and insights into their antitumor activity. This research is crucial for the development of more effective and specific anticancer drugs (Maier et al., 1999).
Light-Induced DNA Cleavage
- Dynemicin Q, under visible light irradiation, can induce DNA strand breaks. This property is particularly important for understanding its mechanism of action and potential applications in targeted cancer therapy (Shiraki & Sugiura, 1990).
Biosynthetic Studies
- Detailed biosynthetic studies have been conducted on Dynemicin Q, revealing its complex origin from heptaketide chains. This research is vital for comprehending its natural production process and potential biosynthetic modifications (Tokiwa et al., 1992).
Design and Synthesis of Models
- The synthesis of Dynemicin Q models has helped in understanding its chemical behavior and DNA interaction, contributing to the development of more efficient synthetic methods and therapeutic strategies (Nicolaou et al., 1993).
特性
CAS番号 |
138370-14-6 |
|---|---|
製品名 |
Dynemicin Q |
分子式 |
C28H19NO9 |
分子量 |
513.4 g/mol |
IUPAC名 |
2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |
InChI |
InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |
InChIキー |
CUJOMOBZUHNQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
正規SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
同義語 |
dynemicin Q |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
